5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione
Overview
Description
5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione, also known as BRD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione is not well understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione has been reported to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione is its versatility in various fields of research, including medicinal chemistry, materials science, and organic synthesis. Additionally, the synthesis of 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione is relatively straightforward and can be accomplished using standard laboratory techniques. However, one limitation of 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione is its low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for the research and development of 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione and its potential therapeutic applications in various diseases. Furthermore, the development of novel derivatives of 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione with improved solubility and bioavailability may enhance its efficacy as a therapeutic agent.
Scientific Research Applications
5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer, by inducing cell cycle arrest and apoptosis. Additionally, 5-bromo-2-pentyl-1H-isoindole-1,3(2H)-dione has been reported to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
5-bromo-2-pentylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-12(16)10-6-5-9(14)8-11(10)13(15)17/h5-6,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTXBDJKCZWHSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-pentylisoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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